4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
CAS No.: 946363-40-2
Cat. No.: VC11969762
Molecular Formula: C22H29N5O4
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946363-40-2 |
|---|---|
| Molecular Formula | C22H29N5O4 |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | (2,3-dimethoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H29N5O4/c1-16-15-19(25-11-13-31-14-12-25)24-22(23-16)27-9-7-26(8-10-27)21(28)17-5-4-6-18(29-2)20(17)30-3/h4-6,15H,7-14H2,1-3H3 |
| Standard InChI Key | DYLODVNUTHGESV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4 |
Introduction
Structural Components and Their Significance
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Piperazine Ring: This component is common in many pharmaceuticals due to its ability to participate in various biological interactions. Piperazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects .
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Pyrimidine Ring: Pyrimidines are crucial in biological systems, forming part of nucleic acids. In medicinal chemistry, pyrimidine derivatives are explored for their potential as therapeutic agents, including antiviral and anticancer drugs .
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Morpholine Moiety: Morpholine is a heterocyclic amine used in the synthesis of various pharmaceuticals. It contributes to the solubility and bioavailability of compounds .
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2,3-Dimethoxybenzoyl Group: This substituent can influence the compound's reactivity and biological activity. Methoxy groups are known to affect the electronic properties of aromatic rings, potentially enhancing interactions with biological targets .
Potential Applications
Compounds with similar structures to 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine are often investigated for their therapeutic potential. For instance, compounds featuring piperazine, piperidine, and morpholine moieties have shown promising activity against cancer cell lines by interacting with DNA .
Research Findings
While specific research findings on 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine are not available, related compounds have demonstrated significant biological activity. For example, compounds with N-substituted piperazine groups have shown antitumor activity without causing hemolysis .
Data Tables
Given the lack of specific data on 4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine, we can consider related compounds for illustrative purposes:
| Compound Feature | Description |
|---|---|
| Piperazine Ring | Common in pharmaceuticals for diverse pharmacological activities. |
| Pyrimidine Ring | Essential in nucleic acids; derivatives explored for antiviral and anticancer properties. |
| Morpholine Moiety | Enhances solubility and bioavailability of compounds. |
| 2,3-Dimethoxybenzoyl Group | Influences reactivity and biological activity through electronic effects. |
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